

### biological activity comparison of Methyl 5-(tertbutoxycarbonylamino)nicotinate derivatives

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Compound of Interest

Compound Name:

Methyl 5-(tert-butoxycarbonylamino)nicotinate

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# Comparative Analysis of the Biological Activities of Nicotinate Derivatives

While direct comparative studies on the biological activities of a series of **Methyl 5-(tert-butoxycarbonylamino)nicotinate** derivatives are not extensively available in the public domain, a broader examination of structurally related nicotinic acid and nicotinate derivatives reveals a diverse range of pharmacological activities. This guide synthesizes available data on these related compounds to provide a comparative overview of their potential as anticancer, antimicrobial, and antitubercular agents.

### **Anticancer Activity of Nicotinic Acid Derivatives**

Recent research has focused on the synthesis and evaluation of novel nicotinamide and picolinamide derivatives as potent antitumor agents. The anti-proliferative activity of these compounds is often evaluated against various human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Nicotinamide Derivatives



Compound	Cancer Cell Line	IC50 (μM)	Reference
9h	HGC-27 (Human gastric cancer)	1.40	[1]
9u	HGC-27 (Human gastric cancer)	4.56	[1]

Note: Compounds 9h and 9u are 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides/thiosemicarbazides derivatives.

### **Antimicrobial and Antitubercular Activity**

Derivatives of nicotinic acid have also been investigated for their efficacy against various microbial and mycobacterial strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: Antimicrobial Activity of Selected Nicotinic Acid and Thiazolo[4,5-b]pyridin-2-one Derivatives

Compound	Microbial Strain	MIC (μg/mL)	Reference
Compound 13	Staphylococcus epidermidis ATCC 12228	1.95	
Compound 25	Bacillus subtilis ATCC 6633	7.81	[2]
Compound 25	Staphylococcus aureus ATCC 6538	7.81	[2]
Compound 25	Staphylococcus aureus ATCC 43300 MRSA	15.62	[2]
Compound 3g	Pseudomonas aeruginosa	0.21 μΜ	
Compound 3g	Escherichia coli	0.21 μΜ	[3]



Note: Compounds 13 and 25 are derivatives of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline. Compound 3g is a 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivative.

A separate line of investigation has explored derivatives targeting Mbtl, a salicylate synthase essential for mycobacteria, as potential antitubercular agents. While several compounds showed enzymatic inhibition, their activity against M. bovis BCG was limited, with MIC99 values greater than 250  $\mu$ M for many derivatives, indicating that in vitro enzyme inhibition did not always translate to whole-cell activity.[4]

# Experimental Protocols In Vitro Anti-proliferative Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds is commonly evaluated against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After the incubation period, MTT solution is added to each well, and the plates
  are incubated to allow the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- IC50 Determination: The IC50 values, the concentration of the compound that inhibits cell
  growth by 50%, are calculated by plotting the percentage of cell viability against the
  logarithm of the compound concentration.





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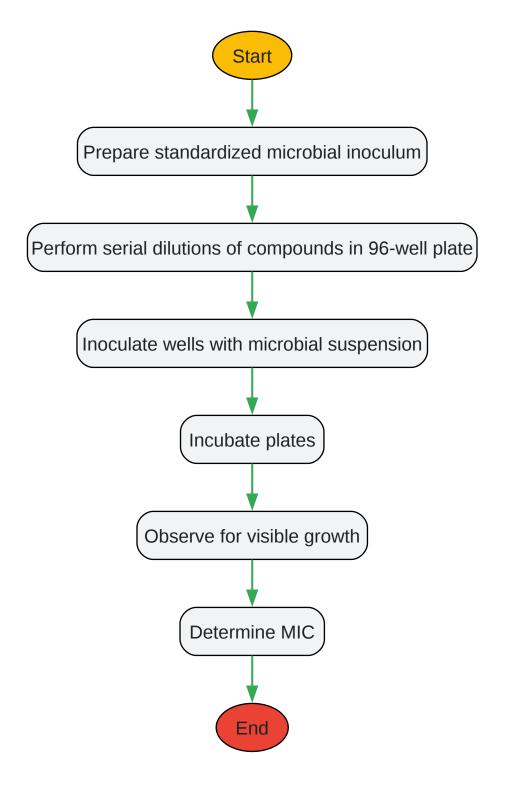
MTT Assay Experimental Workflow

# **Antimicrobial Susceptibility Testing (Broth Microdilution Method)**

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5]

- Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
- Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
- Inoculation: Each well is inoculated with the prepared microbial suspension.
- Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.





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Broth Microdilution for MIC Determination



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